molecular formula C9H19N B15224075 Cyclononanamine CAS No. 59577-26-3

Cyclononanamine

Cat. No.: B15224075
CAS No.: 59577-26-3
M. Wt: 141.25 g/mol
InChI Key: APXZYWJATMOMHR-UHFFFAOYSA-N
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Description

Cyclononanamine is a chemical compound with the molecular formula C₉H₁₉N . It is a cyclic amine, specifically a nine-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclononanamine can be synthesized through several methods. One common approach involves the cyclization of a linear precursor containing a primary amine and a terminal alkene. This cyclization can be achieved using a variety of catalysts and reaction conditions, such as:

    Catalysts: Palladium, nickel, or platinum catalysts.

    Reaction Conditions: Elevated temperatures (100-150°C) and pressures, often in the presence of hydrogen gas to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, this compound is typically produced through a continuous flow process. This method ensures a consistent supply of the compound and allows for better control over reaction conditions. The process involves:

    Feedstock Preparation: Linear precursors are prepared and purified.

    Cyclization Reactor: The feedstock is introduced into a reactor containing the catalyst and subjected to the necessary reaction conditions.

    Product Isolation: The resulting this compound is separated from the reaction mixture and purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Cyclononanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclononanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: this compound can be reduced to form cyclononane using reducing agents like lithium aluminum hydride.

    Substitution: The nitrogen atom in this compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Cyclononanone.

    Reduction: Cyclononane.

    Substitution: Various N-substituted cyclononanamines.

Scientific Research Applications

Cyclononanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of cyclononanamine involves its ability to interact with various molecular targets. The nitrogen atom in the ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. These interactions can influence the compound’s reactivity and its ability to participate in catalytic processes. Additionally, this compound’s ring structure provides rigidity, which can enhance its binding affinity to specific targets.

Comparison with Similar Compounds

Cyclononanamine can be compared to other cyclic amines, such as:

    Cyclooctanamine (C₈H₁₇N): An eight-membered ring amine with similar reactivity but different ring strain and stability.

    Cyclodecanamine (C₁₀H₂₁N): A ten-membered ring amine with lower ring strain and higher stability compared to this compound.

Uniqueness: this compound’s nine-membered ring structure provides a balance between ring strain and stability, making it a unique compound with distinct reactivity and applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions sets it apart from other cyclic amines.

Properties

CAS No.

59577-26-3

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

cyclononanamine

InChI

InChI=1S/C9H19N/c10-9-7-5-3-1-2-4-6-8-9/h9H,1-8,10H2

InChI Key

APXZYWJATMOMHR-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(CCC1)N

Origin of Product

United States

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